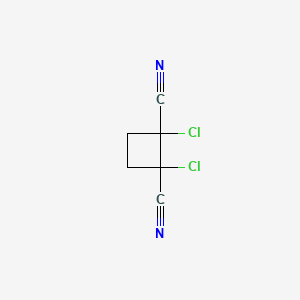

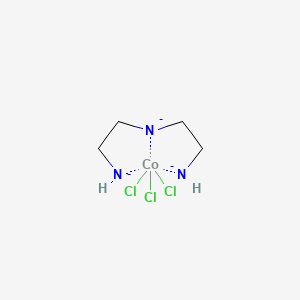

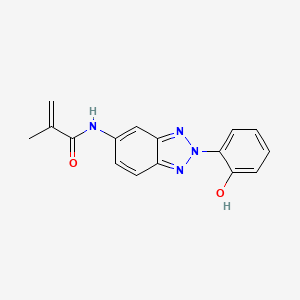

![molecular formula C39H61Br2N3 B13733189 3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NEURODYE DI-8-ANEPPQ is a fast-responding membrane potential dye. It is a member of the AminoNaphthylEthenylPyridinium dye family, known for its sensitivity to changes in electrical potential across cell membranes. This compound is particularly useful for detecting submillisecond changes in membrane potential, making it valuable in neurobiological research .

Méthodes De Préparation

The preparation of NEURODYE DI-8-ANEPPQ involves the synthesis of the AminoNaphthylEthenylPyridinium core structure, followed by the introduction of specific hydrophobic chains to enhance its membrane-binding properties. The dye is typically synthesized in a multi-step process that includes:

Formation of the core structure: This involves the reaction of naphthylamine with pyridine derivatives under controlled conditions.

Introduction of hydrophobic chains: Long alkyl chains are attached to the core structure to increase the dye’s hydrophobicity and membrane affinity.

Purification: The final product is purified using chromatographic techniques to ensure high purity and performance

Analyse Des Réactions Chimiques

NEURODYE DI-8-ANEPPQ primarily undergoes reactions related to its interaction with cell membranes:

Binding to membranes: The dye binds to the lipid bilayer of cell membranes, where it becomes fluorescent.

Response to membrane potential changes: The dye’s fluorescence properties change in response to alterations in the membrane potential, allowing for the detection of hyperpolarization and depolarization events

Applications De Recherche Scientifique

NEURODYE DI-8-ANEPPQ has a wide range of applications in scientific research:

Neurobiology: It is used for studying the electrical activity of neurons, including action potentials and synaptic transmission.

Cardiology: The dye is employed to investigate the electrical properties of cardiac cells and tissues.

Cell signaling: Researchers use it to monitor changes in membrane potential during various cellular processes, such as ion channel activity and signal transduction .

Mécanisme D'action

The mechanism of action of NEURODYE DI-8-ANEPPQ involves its integration into the cell membrane, where it responds to changes in the electric field. The dye’s electronic structure changes in response to membrane potential alterations, leading to shifts in its fluorescence excitation and emission spectra. This allows researchers to quantify membrane potential changes using fluorescence measurements .

Comparaison Avec Des Composés Similaires

NEURODYE DI-8-ANEPPQ is compared with other similar compounds in the AminoNaphthylEthenylPyridinium dye family:

NEURODYE DI-4-ANEPPQ: This dye is less hydrophobic and more prone to internalization, making it less suitable for long-term studies.

NEURODYE DI-12-ANEPPQ: This dye is more hydrophobic than NEURODYE DI-8-ANEPPQ and is used for specific applications requiring higher membrane affinity

NEURODYE DI-8-ANEPPQ stands out due to its balanced hydrophobicity, making it ideal for extended observations without significant internalization or phototoxicity.

Propriétés

Formule moléculaire |

C39H61Br2N3 |

|---|---|

Poids moléculaire |

731.7 g/mol |

Nom IUPAC |

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C39H61N3.2BrH/c1-6-8-10-12-14-16-28-41(29-17-15-13-11-9-7-2)39-24-23-37-33-36(21-22-38(37)34-39)20-19-35-25-30-40(31-26-35)27-18-32-42(3,4)5;;/h19-26,30-31,33-34H,6-18,27-29,32H2,1-5H3;2*1H/q+2;;/p-2 |

Clé InChI |

RSALBKNLLMCAHW-UHFFFAOYSA-L |

SMILES isomérique |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canonique |

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

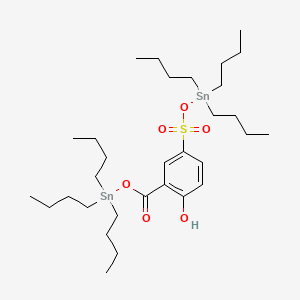

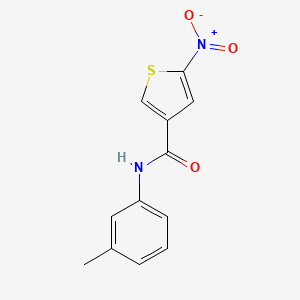

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)

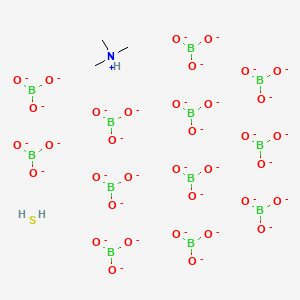

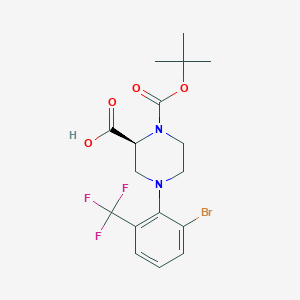

![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)